molecular formula C13H20O3S B12590574 Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate CAS No. 646517-87-5

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate

Cat. No.: B12590574
CAS No.: 646517-87-5
M. Wt: 256.36 g/mol
InChI Key: XVLBHNQIGSCCKP-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an acetylsulfanyl group and a conjugated diene system. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. This reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the use of acyl chlorides or acid anhydrides in the presence of a base, such as pyridine, to facilitate the formation of the ester bond .

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the synthesis.

Chemical Reactions Analysis

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate undergoes a variety of chemical reactions due to the presence of multiple reactive sites. Some of the key reactions include:

Scientific Research Applications

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as esterification, oxidation, and cycloaddition.

    Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving esters and sulfides.

    Medicine: Potential applications in medicinal chemistry include the development of new drugs that target specific enzymes or receptors. The unique structure of the compound may provide insights into the design of inhibitors or activators of biological pathways.

    Industry: In the industrial sector, the compound can be used in the synthesis of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity by forming covalent bonds with the active site cysteine residues .

Comparison with Similar Compounds

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate can be compared with other esters and sulfides to highlight its uniqueness. Similar compounds include:

Properties

CAS No.

646517-87-5

Molecular Formula

C13H20O3S

Molecular Weight

256.36 g/mol

IUPAC Name

ethyl 2-acetylsulfanyl-2,4-dimethylhepta-3,5-dienoate

InChI

InChI=1S/C13H20O3S/c1-6-8-10(3)9-13(5,17-11(4)14)12(15)16-7-2/h6,8-9H,7H2,1-5H3

InChI Key

XVLBHNQIGSCCKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C=C(C)C=CC)SC(=O)C

Origin of Product

United States

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